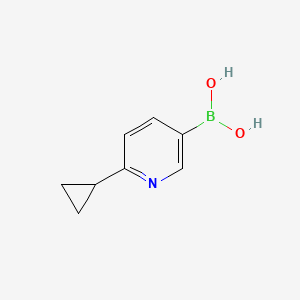

(6-Cyclopropylpyridin-3-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

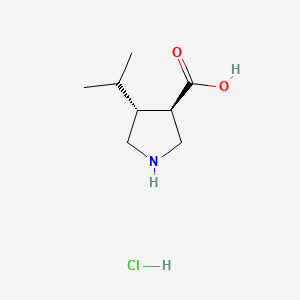

“(6-Cyclopropylpyridin-3-yl)boronic acid” is a boronic acid compound with the CAS Number: 1253055-87-6 . It has a molecular weight of 162.98 . The IUPAC name of this compound is 6-cyclopropyl-3-pyridinylboronic acid . The InChI code is 1S/C8H10BNO2/c11-9(12)7-3-4-8(10-5-7)6-1-2-6/h3-6,11-12H,1-2H2 .

Synthesis Analysis

Boronic acids are very important in synthetic organic, materials, bioorganic, and medicinal chemistry as well as chemical biology . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis

The molecular formula of “(6-Cyclopropylpyridin-3-yl)boronic acid” is C8H10BNO2 . The InChI key is XVOVUSAFYKSLMU-UHFFFAOYSA-N . The Canonical SMILES is B(C1=CN=C(C=C1)C2CC2)(O)O .Chemical Reactions Analysis

Boronic acids have been widely used in a wide range of organic reactions . They have been used in Suzuki-Miyaura coupling , aromatic functionalization (such as amination) with a heteroatom-containing functional group , protection of diols , Diels-Alder reactions , asymmetric synthesis of amino acids , selective reduction of aldehydes , carboxylic acid activation , transition metal-catalyzed asymmetric conjugate additions of boronic acids , addition to carbonyl and imine derivatives , and as a template in organic synthesis .Physical And Chemical Properties Analysis

“(6-Cyclopropylpyridin-3-yl)boronic acid” has a molecular weight of 162.98 g/mol . It has 2 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass is 163.0804587 g/mol and the monoisotopic mass is also 163.0804587 g/mol . The topological polar surface area is 53.4 Ų .Wissenschaftliche Forschungsanwendungen

Approved Drugs

- Clinical Use : Some approved drugs, such as vaborbactam and bortezomib, contain boronic acid moieties. These drugs demonstrate the increasing importance of boronic acids in medicine .

For more in-depth information, you can refer to the mini-review published in 2013 . If you have any further questions or need additional details, feel free to ask!

Wirkmechanismus

Target of Action

The primary target of (6-Cyclopropylpyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway primarily affected by (6-Cyclopropylpyridin-3-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is a solid at room temperature . It has a boiling point of 353°C at 760 mmHg , suggesting that it may have good stability and could potentially have reasonable bioavailability

Result of Action

The result of the action of (6-Cyclopropylpyridin-3-yl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is mild and functional group tolerant, making it a versatile tool in organic synthesis .

Action Environment

The action of (6-Cyclopropylpyridin-3-yl)boronic acid can be influenced by environmental factors. For instance, the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favourable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates . Furthermore, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Safety and Hazards

The safety information for “(6-Cyclopropylpyridin-3-yl)boronic acid” includes GHS07 Pictograms . The signal word is Warning . Hazard Statements include H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to wear personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation .

Zukünftige Richtungen

Boronic acids have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Eigenschaften

IUPAC Name |

(6-cyclopropylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO2/c11-9(12)7-3-4-8(10-5-7)6-1-2-6/h3-6,11-12H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOVUSAFYKSLMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C2CC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693491 |

Source

|

| Record name | (6-Cyclopropylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Cyclopropylpyridin-3-yl)boronic acid | |

CAS RN |

1253055-87-6 |

Source

|

| Record name | (6-Cyclopropylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B577534.png)

![3-Ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B577536.png)

![4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B577539.png)

![2-(Boc-amino)-6-aza-spiro[3.4]octane](/img/structure/B577545.png)

![Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B577549.png)

![2,6-Diphenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B577552.png)